molecular formula C10H10Cl3O4P B6593632 Dimethylvinphos CAS No. 67628-93-7

Dimethylvinphos

Cat. No. B6593632
CAS RN: 67628-93-7
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-POHAHGRESA-N
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Description

Dimethylvinphos is an organophosphate insecticide . It is used to control stem borers and leaf rollers in rice . The technical material consists of >95% of the Z-isomer .


Molecular Structure Analysis

The molecular formula of this compound is C10H10Cl3O4P . Its molecular weight is 331.52 . The IUPAC Standard InChI is InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ .


Physical And Chemical Properties Analysis

This compound has a melting point of 69.5 °C and a boiling point of 126 °C (Press: 0.05 Torr) . Its density is predicted to be 1.448±0.06 g/cm3 . The vapor pressure is 1.3 x 10 -3 Pa at 25 °C . It is soluble in water at 130 mg l -1 (20 °C) .

Scientific Research Applications

Metabolic Demethylation and Toxicity Studies

Dimethylvinphos, an alkenyl phosphate insecticide, undergoes rapid metabolism in rats and dogs, primarily via demethylation and hydrolysis, leading to various metabolites. Differences in enzyme activities between these species partly explain the varied metabolism and toxicity of this compound. This has significant implications for understanding species-specific responses to pesticides (Crawford, Hutson & King, 1976).

Miscellaneous Studies Involving Dimethyl Sulfoxide (DMSO)

While the focus is on this compound, several papers on dimethyl sulfoxide (DMSO) were identified. These include its impact on skeletal muscle contractility, tau hyperphosphorylation, cell membrane structure and properties, and its effects on natural killer T and natural killer cells. DMSO's influence on ion currents and calcium influx in neurons, its cryoprotective role in bone marrow preservation, and its overall impact on cellular processes and epigenetic landscapes were also reported. These studies, though not directly related to this compound, indicate the diverse applications and effects of similar compounds in scientific research (Reid & Moody, 1994), (Julien et al., 2012), (Gurtovenko & Anwar, 2007), (Masson et al., 2008), (Lu & Mattson, 2001), (Persidsky & Richards, 1963), (Tunçer et al., 2018).

Safety and Hazards

Dimethylvinphos is toxic if swallowed or inhaled . It is harmful in contact with skin and causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Mechanism of Action

Dimethylvinphos, also known as (Z)-DIMETHYLVINPHOS, is an organophosphate insecticide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .

Mode of Action

This compound acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, which can lead to a variety of symptoms, including muscle weakness, paralysis, and even death .

Biochemical Pathways

This compound affects the cholinergic pathway . By inhibiting AChE, it disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons. The downstream effects include excessive salivation, tearing, urination, defecation, gastrointestinal upset, and respiratory distress .

Pharmacokinetics

It is expected to be metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the neurons. This can result in a range of symptoms, from mild (e.g., salivation, tearing) to severe (e.g., respiratory distress, paralysis, death) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its bioavailability and therefore its efficacy . .

properties

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871867
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2274-67-1, 67628-93-7
Record name Dimethylvinphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylvinphos, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLVINPHOS, (Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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